butyl(trimethyl)azanium;bromide
Overview
Description
“1-Butanaminium, N,N,N-trimethyl-, bromide (1:1)” is a chemical compound with the molecular formula C7H18BrN . It is also known as “N,N,N-Trimethyl-1-butanaminium bromide” and has a molecular weight of 196.12900 .
Synthesis Analysis
The synthesis of this compound involves a reaction between 1-butanamine (C₄H₁₁N) and tetramethylammonium bromide ((CH₃)₄NBr). This reaction produces t-butyltrimethylammonium bromide ((CH₃)₃C-Br). Subsequently, t-butyltrimethylammonium bromide reacts with bromine to yield the target compound, 4-bromobutyltrimethylammonium bromide .
Molecular Structure Analysis
The molecular structure of “1-Butanaminium, N,N,N-trimethyl-, bromide (1:1)” consists of seven carbon atoms ©, eighteen hydrogen atoms (H), one bromine atom (Br), and one nitrogen atom (N) .
Scientific Research Applications
Crystal Structure and Bilayer Formation Research on similar compounds, such as n-Decyltrimethylammonium bromide, demonstrates the formation of crystals with a bilayer structure, where layers of trimethylammonium cations and bromide anions are separated by interdigitated n-decyl groups. This structural characteristic is crucial for understanding the compound's interaction in solutions and potential applications in materials science, such as in the design of novel crystal structures with specific properties (Saladin, Maroncelli, & Yennawar, 2019).
Catalysis and Synthesis The compound has been found to act as an efficient catalyst in the synthesis of α-amino phosphonates, demonstrating the compound's utility in facilitating reactions for creating compounds with potential applications in various chemical industries. This synthesis approach highlights the role of such compounds in enhancing reaction efficiencies and yields (Reddy et al., 2005).
Thermal Behaviors of Ionic Liquids In the study of ionic liquids, 1-Butyl-3-methylimidazolium bromide, a compound with structural similarities, has been investigated for its melting and freezing behaviors. These findings are critical for the development of ionic liquids with tailored properties for use in a wide range of industrial applications, including energy storage and electrochemistry (Nishikawa et al., 2007).
Electrocatalysis and Energy Conversion The electrocatalytic synthesis of hydrogen peroxide using mesoporous nitrogen-doped carbon derived from ionic liquids, including those related to 1-Butanaminium, N,N,N-trimethyl-, bromide, showcases the potential of these compounds in renewable energy technologies. This application represents a move towards sustainable and efficient methods for producing hydrogen peroxide, a key chemical in various industrial processes (Fellinger et al., 2012).
Water Treatment and Environmental Applications The oxidative treatment of bromide-containing waters and the formation of bromine and its reactions with organic and inorganic compounds are critical for understanding the environmental behavior and treatment options for bromide-contaminated waters. Such research is vital for developing effective water treatment strategies to address pollution and ensure safe water supplies (Heeb et al., 2014).
Safety and Hazards
“1-Butanaminium, N,N,N-trimethyl-, bromide (1:1)” is an organic compound and prolonged or large-scale exposure may be harmful to health . During use and storage, inhalation of dust and contact with skin or eyes should be avoided. Appropriate protective measures, such as laboratory gloves and safety glasses, should be worn during handling .
Mechanism of Action
Target of Action
It is known that this compound is primarily used as a phase transfer catalyst and a surfactant .
Mode of Action
Butyltrimethylammonium bromide, as a surfactant, reduces the surface tension of water, allowing it to better interact with non-polar substances. It can also act as a phase transfer catalyst, facilitating the migration of a reactant from one phase to another .
Result of Action
Due to its surfactant properties, it may disrupt cellular membranes, potentially leading to cell lysis .
Action Environment
Environmental factors such as pH, temperature, and ionic strength can influence the action, efficacy, and stability of Butyltrimethylammonium bromide. For instance, its surfactant properties may be affected by changes in these factors .
Biochemical Analysis
Cellular Effects
It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Butyltrimethylammonium bromide at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .
Properties
IUPAC Name |
butyl(trimethyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.BrH/c1-5-6-7-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGIZRRNXQJOTI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7685-30-5 (Parent) | |
Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883879 | |
Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2650-51-3 | |
Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2650-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyltrimethylammonium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BTAB, like many cationic surfactants, forms micelles in aqueous solutions. The structure of these micelles is influenced by the shape of the BTAB molecule. Research suggests that while straight-chain alkyl detergents like n-tetradecyltrimethylammonium bromide can form spherical micelles, cyclic detergents like BTAB might require the presence of impurities to achieve a spherical structure due to the configuration of their hydrocarbon chains. []
A: Yes, the presence of salts significantly impacts the behavior of BTAB in solution. Studies have shown that the critical micelle concentration (CMC) of BTAB decreases with increasing salt concentration. This phenomenon is attributed to the screening effect of the added ions, which reduces electrostatic repulsion between the charged head groups of BTAB molecules, promoting micelle formation at lower concentrations. [, ]
A: BTAB exhibits interesting interactions with certain polymers in solution. For instance, studies have investigated the binding of a pyrene-labeled BTAB derivative (4-(1-pyrenyl)-butyltrimethylammonium bromide) to neutral polymers like poly(vinylbenzo-18-crown-6) (P18C6) and poly(vinylbenzoglyme) (PVBG). The binding was found to be influenced by the presence and type of salts in the solution, suggesting that BTAB interacts with these polymers through a combination of hydrophobic and electrostatic forces. []
A: Yes, BTAB derivatives can be used to create Langmuir-Blodgett (LB) films, which are highly ordered molecular assemblies. For example, researchers successfully prepared LB films using a BTAB derivative containing a decyloxyphenylazonaphthoxy group. Spectroscopic analysis revealed that the alkyl tail of the molecule in the LB film is oriented nearly perpendicular to the substrate surface, indicating a high degree of molecular organization within the film. []
A: Nuclear magnetic resonance (NMR) studies using deuterium-labeled water provide insights into the effect of BTAB on the structure of surrounding water molecules. While the smaller butyltrimethylammonium ion shows minimal impact on water structure, BTAB itself increases water organization within its hydration shell compared to bulk water. This suggests that the longer alkyl chain in BTAB contributes to enhanced structuring of water molecules in its vicinity. []
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